Butyraldehyde

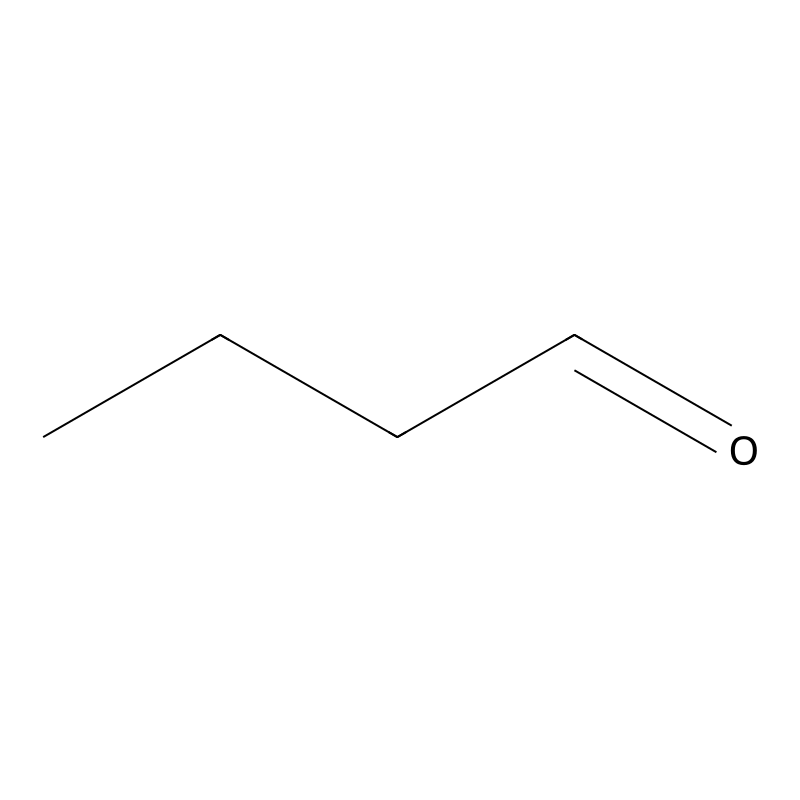

CH3CH2CH2CHO

C4H8O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3CH2CH2CHO

C4H8O

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.98 M

71 mg/mL at 25 °C

Miscible with ethanol, ether, ethyl acetate, acetone, toluene, many other organic solvents andoils

Soluble in water; miscible with ethanol; very olubl ein acetone, benzene; slightly soluble in chloroform

In water, 7.10X10+4 mg/L at 25 °C

Solubility in water, g/100ml: 7

soluble in 1 ml in 15 ml water; miscible with alcohol, ethe

Synonyms

Canonical SMILES

Organic Synthesis:

- Precursor for other chemicals: Butyraldehyde serves as a vital building block in the synthesis of various organic compounds, including:

- 2-Ethylhexanol: This branched-chain alcohol is used in plasticizers, lubricants, and various industrial applications [Source: PubChem, National Institutes of Health, ].

- n-Butanol: An important industrial solvent and fuel additive [Source: Royal Society of Chemistry, ].

- Polyvinyl butyral (PVB): A transparent resin used in safety glass, interlayer films, and adhesives [Source: American Chemistry Council, ].

- n-Butyric acid: A short-chain fatty acid with applications in food additives and pharmaceutical research [Source: National Center for Biotechnology Information, ].

- Study of reaction mechanisms: Butyraldehyde's relatively simple structure and reactivity make it a valuable tool for researchers to study the mechanisms of various organic reactions, such as aldol condensation and hydrogenation [Source: Journal of Organic Chemistry, American Chemical Society, ].

Material Science:

- Development of functional polymers: Butyraldehyde can be incorporated into the synthesis of functional polymers with specific properties, such as controlled biodegradability or enhanced conductivity [Source: Polymer Journal, The Society of Polymer Science, Japan, ].

- Study of surface modification: The aldehyde group in butyraldehyde allows it to participate in chemical reactions to modify the surface properties of materials, potentially leading to improved adhesion, corrosion resistance, or other functionalities [Source: Progress in Organic Coatings, ScienceDirect, ].

Biomedical Research:

- Antimicrobial properties: Studies suggest butyraldehyde may exhibit antimicrobial activity against certain bacterial strains; however, further research is needed to understand its potential applications [Source: Journal of Agricultural and Food Chemistry, American Chemical Society, ].

- Biofuel production: Butyraldehyde is a potential intermediate in the production of biofuels from renewable sources. Research is ongoing to explore its role in biofuel conversion pathways [Source: Biotechnology for Biofuels, BioMed Central, ].

Butyraldehyde, also known as butanal, is an organic compound with the chemical formula . It is categorized as an aliphatic aldehyde and is characterized by its colorless and flammable liquid state, accompanied by a pungent odor. This compound is miscible with most organic solvents and has a boiling point of approximately 75 °C. Butyraldehyde is primarily produced through the hydroformylation of propylene, a process that involves the addition of carbon monoxide and hydrogen to an alkene .

Butyraldehyde is a hazardous compound due to its following properties:

- Flammability: Highly flammable liquid with a low flash point. Vapors can form explosive mixtures with air [].

- Toxicity: Butyraldehyde is moderately toxic upon inhalation or ingestion. Exposure can cause irritation of the respiratory system, eyes, and skin [].

- Reactivity: Can react violently with strong oxidizing agents and strong bases [].

Safety Precautions:

- Handle with proper personal protective equipment like gloves, safety glasses, and a fume hood.

- Work in a well-ventilated area.

- Store in a cool, dry place away from heat and ignition sources.

- Hydrogenation: It can be reduced to butanol.

- Oxidation: This reaction converts butyraldehyde to butyric acid.

- Aldol Condensation: In the presence of a base, two molecules of butyraldehyde can undergo aldol condensation to form 2-ethylhexenal, which can further be hydrogenated to yield 2-ethylhexanal .

These reactions are fundamental for its applications in various industrial processes.

Butyraldehyde exhibits notable biological activities. It has been identified as a skin and mucosal irritant, causing symptoms such as burning sensations and respiratory distress upon exposure. High concentrations can lead to serious health issues including pulmonary edema and chemical pneumonia. Moreover, it has shown genotoxic effects, producing DNA strand breaks in certain conditions .

Butyraldehyde has several industrial applications:

- Production of Plasticizers: It is crucial in synthesizing 2-ethylhexanol, which is used in plasticizers like bis(2-ethylhexyl) phthalate.

- Synthetic Resins: It serves as a precursor for alkyd resins.

- Solvents: Utilized in various solvent applications due to its miscibility with organic solvents .

Research indicates that butyraldehyde interacts significantly with biological systems. Its inhalation can lead to acute respiratory issues and irritation of mucosal membranes. Studies have shown that it can induce DNA damage under specific conditions, raising concerns regarding its genotoxic potential. Additionally, it reacts vigorously with strong oxidizers and acids, highlighting its reactivity profile .

Butyraldehyde shares structural similarities with several other aldehydes. Here are some notable comparisons:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Acetaldehyde | A smaller aldehyde, more volatile, commonly used in the production of acetic acid. | |

| Propionaldehyde | Intermediate size; used in flavoring and fragrances, less toxic than butyraldehyde. | |

| Valeraldehyde | Larger than butyraldehyde; used in perfumes and as a solvent. |

Uniqueness: Butyraldehyde's four-carbon chain length gives it unique properties that differentiate it from both smaller and larger aldehydes. Its specific reactivity pattern allows it to play a critical role in various industrial applications not shared by its analogs.

Butyraldehyde production has evolved significantly over the past several decades, with hydroformylation now dominating commercial manufacturing processes. This section examines the various industrial approaches to butyraldehyde synthesis, their comparative advantages, and recent technological advancements.

Hydroformylation Techniques: Cobalt vs. Rhodium Catalysis Systems

Hydroformylation, also known as the oxo process, represents the primary industrial route for butyraldehyde production. This process involves the addition of carbon monoxide and hydrogen (syngas) to propylene, resulting in the formation of an aldehyde containing one additional carbon atom.

The fundamental reaction can be represented as:

CH₃CH=CH₂ + H₂ + CO → CH₃CH₂CH₂CHO (n-butyraldehyde) + CH₃CH(CHO)CH₃ (iso-butyraldehyde)

Two principal catalytic systems dominate industrial hydroformylation processes: cobalt-based and rhodium-based catalysts. These systems differ significantly in their operational parameters, efficiency, and product selectivity.

Cobalt Catalysis

Historically, cobalt catalysts were the first to be employed for commercial hydroformylation. The traditional cobalt-catalyzed process operates under relatively harsh conditions:

- Operating pressure: 10-30 MPa

- Operating temperature: 120-160°C

- Catalyst system: Typically HCo(CO)₄ or modified versions

- n:iso ratio: Typically 3-4:1

The cobalt catalyst system follows a mechanism initially proposed by Heck and Breslow involving several key steps including CO dissociation, alkene coordination, migratory insertion, and reductive elimination. The catalytic cycle proceeds through a bimetallic pathway with distinct kinetic characteristics. Notably, the reaction rate is inversely proportional to CO concentration because CO dissociation from the coordinatively saturated 18-electron species is required for catalysis to proceed.

Cobalt-phosphine modified catalysts emerged as an improvement, offering better catalyst stability and selectivity. The addition of phosphine ligands (PR₃) caused significant changes in reaction rates and regioselectivity due to electronic and steric effects. While these modified catalysts operate 5-10 times slower than unmodified cobalt catalysts, they produce superior n:iso ratios of approximately 9:1.

Rhodium Catalysis

Rhodium-based catalysts revolutionized the hydroformylation industry with the introduction of the LP Oxo℠ Process in the early 1970s. These catalysts offer substantial advantages over cobalt systems:

- Operating pressure: <20 bar

- Operating temperature: 80-120°C

- Catalyst system: Rhodium complexes with phosphine or phosphite ligands

- n:iso ratio: 10:1 standard, up to 30:1 with specialized ligands

The rhodium-catalyzed process demonstrates 100-1000 times greater activity than cobalt catalysts, allowing operations at ambient conditions compared to the high-pressure requirements of cobalt systems. This extraordinary activity translates to significant energy savings, reduced equipment costs, and improved safety profiles.

Table 1: Comparative Analysis of Cobalt and Rhodium Catalyst Systems

| Parameter | Cobalt Catalyst | Rhodium Catalyst |

|---|---|---|

| Operating pressure | 10-30 MPa | <2 MPa |

| Operating temperature | 120-160°C | 80-120°C |

| n:iso selectivity | 3-4:1 (traditional), 9:1 (modified) | 10:1 (standard), up to 30:1 (specialized) |

| Catalyst activity | Baseline | 100-1000× higher |

| Byproduct formation | Higher | Lower |

| Energy requirement | Higher | Lower |

| Equipment complexity | Higher | Lower |

The exceptional performance of rhodium catalysts has led to their dominance in the industry. By 2007, approximately 95% of worldwide butyraldehyde production utilized rhodium chemistry, with the LP Oxo℠ Process accounting for more than 60% of total production capacity. Nearly all cobalt-based plants have been replaced with rhodium-based systems, except for some facilities in Russia.

Low-Pressure Carbonyl Synthesis Using Rhodium-Phosphine Complexes

The LP Oxo℠ Process represents a landmark achievement in industrial hydroformylation technology. Developed in 1971 through a tripartite collaboration between Johnson Matthey, The Power-Gas Corporation (later Davy Process Technology), and Union Carbide Corporation (now a subsidiary of Dow Chemical), this process transformed the economics and technical aspects of butyraldehyde production.

Development and Implementation

The first commercial LP Oxo℠ plant commenced operations in 1976 at Union Carbide's petrochemical complex in Ponce, Puerto Rico, with a capacity of 136,000 tonnes per annum. The technology's success prompted rapid adoption worldwide, with ten LP Oxo℠ plants licensed and designed by Davy Process Technology by the end of 1982.

Catalyst System and Process Chemistry

The active catalyst in the LP Oxo℠ Process is a hydridocarbonyl coordination complex of rhodium modified with triphenylphosphine (TPP) ligand. The catalyst forms under process conditions from rhodium precursors such as rhodium acetylacetonato carbonyl triphenylphosphine (Rh(acac)(CO)PPh₃ or 'ROPAC').

The process operates as a homogeneous liquid-phase system where the active catalyst species dissolve in the reaction mixture alongside reactants and products. This homogeneous nature contributes to high catalytic efficiency but necessitates specialized approaches for catalyst recovery and recycling.

Over time, improved ligand systems have been developed to enhance process performance:

- Triphenylphosphine (TPP): The original ligand system offering n:iso ratios of approximately 10:1

- NORMAX™ Catalyst: An organophosphite ligand developed by Dow that enables n:iso ratios of up to 30:1

Process Advantages

The LP Oxo℠ Process offers numerous advantages over traditional cobalt-based systems:

- Lower energy consumption due to milder operating conditions

- Reduced capital costs from simpler equipment design

- Higher selectivity to n-butyraldehyde

- Improved feedstock utilization efficiency

- Cleaner product stream with fewer byproducts

- Absence of butanol in the product, eliminating ester and acetal formation

- Simpler distillation systems for product separation

The process also eliminated or reduced the need for synthesis gas compression, further decreasing energy demands and equipment complexity.

Water-Soluble Rhodium Catalyst Systems

A significant advancement in rhodium-catalyzed hydroformylation involves water-soluble catalysts using sulfonated phosphine ligands, particularly 3,3′,3″-phosphanetriyltris(benzenesulfonic acid) trisodium salt (TPPTS). These systems offer distinct advantages:

- Operation at mild conditions (18 bar, 85-90°C)

- Facile catalyst separation through biphasic reactions

- Higher regioselectivity between linear and branched aldehydes

- Reduced rhodium losses

In these biphasic systems, the water-soluble catalyst remains in the aqueous phase while the aldehyde product separates into the organic phase, enabling efficient catalyst recycling and product isolation.

Alternative Production Routes: Acetaldehyde Condensation and Butanol Dehydrogenation

While hydroformylation dominates commercial butyraldehyde production, several alternative synthetic routes have historical or niche significance.

Acetaldehyde Condensation Route

Historically, butyraldehyde was produced from acetaldehyde via a two-step process:

- Aldol condensation of acetaldehyde to crotonaldehyde

- Catalytic hydrogenation of crotonaldehyde to butyraldehyde

This process was once industrially significant but has been largely supplanted by the more efficient hydroformylation route. The hydrogenation of crotonaldehyde has been studied using palladium-based catalysts (Pd/C) in liquid phase, which selectively produces n-butyraldehyde under appropriate reaction conditions.

Butanol Dehydrogenation

Butyraldehyde can also be synthesized through the catalytic dehydrogenation of n-butanol:

CH₃CH₂CH₂CH₂OH → CH₃CH₂CH₂CHO + H₂

This oxidative process requires carefully controlled conditions to prevent over-oxidation to butyric acid. While technically viable, this route is less economically attractive than hydroformylation for large-scale production and is primarily used in specific applications or regions where different feedstock economics apply.

Base-catalyzed aldol condensation of butyraldehyde represents a fundamental carbon-carbon bond-forming reaction that produces 2-ethylhexenal through a well-established mechanistic pathway [1]. The reaction proceeds through enolate formation as the initial step, where hydroxide ion abstracts an acidic alpha-hydrogen from butyraldehyde to generate a resonance-stabilized enolate intermediate [2]. This enolate species subsequently acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second butyraldehyde molecule to form the aldol addition product, 2-ethyl-3-hydroxyhexanal [3].

The mechanistic sequence involves three distinct phases: enolate formation, nucleophilic addition, and dehydration [4]. During the enolate formation step, the hydroxide ion deprotonates the alpha-carbon adjacent to the carbonyl group, creating a carbanion that is stabilized through resonance delocalization with the carbonyl system [5]. The nucleophilic addition phase occurs when this enolate attacks the carbonyl carbon of another butyraldehyde molecule, forming a new carbon-carbon bond and generating an alkoxide intermediate [1]. The final dehydration step involves elimination of water to produce the conjugated 2-ethylhexenal product, which is thermodynamically favored due to the extended conjugation [2].

Kinetic studies have revealed that the aldol condensation of butyraldehyde follows second-order kinetics with respect to butyraldehyde concentration [6]. The reaction rate is significantly influenced by temperature, with optimal conditions typically occurring between 110°C and 150°C [7]. Research has demonstrated that the intrinsic reaction rate exhibits first-order dependence on both butyraldehyde and sodium hydroxide concentrations, with an activation energy of 13.5 ± 0.4 kilocalories per mole [7].

Sulfonic Acid Functionalized Ionic Liquids in Self-Condensation Reactions

Sulfonic acid functionalized ionic liquids have emerged as highly effective catalysts for butyraldehyde self-condensation reactions, offering superior performance compared to traditional acid catalysts [8]. These ionic liquid systems demonstrate remarkable catalytic efficiency, with the triethylammonium-based sulfonic acid functionalized ionic liquid [HSO₃-b-N(Et)₃]p-TSA exhibiting the highest selectivity among tested catalysts [9]. Under optimized reaction conditions of 393 Kelvin temperature, six-hour reaction time, and a mass ratio of 0.1 between catalyst and butyraldehyde, this system achieves 89.7% conversion of butyraldehyde with 87.8% selectivity to 2-ethyl-2-hexenal [8].

The catalytic performance of sulfonic acid functionalized ionic liquids correlates directly with their acid strength, as determined through Hammett acidity function measurements [9]. Ionic liquids containing triethylammonium cations demonstrate superior catalytic performance compared to those with imidazolium or pyridinium cations, attributed to enhanced proton transfer efficiency between butyraldehyde and the sulfonic acid functional groups [10]. The reaction mechanism involves protonation of butyraldehyde by the sulfonic acid groups, followed by enolate formation and subsequent condensation to produce 2-ethyl-2-hexenal [8].

Kinetic analysis reveals that butyraldehyde self-condensation catalyzed by sulfonic acid functionalized ionic liquids follows a reversible second-order reaction pathway [9]. The pre-exponential factor is lower than conventional aqueous acid or base catalysts due to the high viscosity of the ionic liquid medium, which restricts molecular mobility [8]. Reusability studies demonstrate that these catalysts maintain their activity for at least four reaction cycles without significant performance degradation [10].

| Catalyst System | Conversion (%) | Selectivity (%) | Temperature (K) | Reaction Time (h) |

|---|---|---|---|---|

| [HSO₃-b-mim]HSO₄ | 34.5 | 54.0 | 393 | 6 |

| [HSO₃-b-mim]CF₃SO₃ | 76.0 | 73.1 | 393 | 6 |

| [HSO₃-b-Py]CF₃SO₃ | 94.0 | 70.4 | 393 | 6 |

| [HSO₃-b-N(Et)₃]p-TSA | 89.7 | 87.8 | 393 | 6 |

The superior performance of triethylammonium-based systems is attributed to their optimal combination of acid strength and structural properties that facilitate efficient proton transfer and substrate interaction [10]. Temperature effects on reaction kinetics show that increasing temperature enhances conversion rates but may reduce selectivity due to side reactions at elevated temperatures [9].

Selective Oxidation Pathways to 2-Ethylhexanal Using Palladium Catalysts

Palladium-based catalysts have demonstrated exceptional performance in the selective oxidation of intermediates to produce 2-ethylhexanal through controlled hydrogenation pathways [11]. The most effective approach involves the hydrogenation of 2-ethyl-2-hexenal using palladium on activated carbon catalysts under specific reaction conditions [12]. Research has shown that palladium catalysts achieve 99.45% yield of 2-ethylhexanal when 2-ethyl-2-hexenal is hydrogenated at temperatures between 20°C and 110°C under hydrogen pressure of 14997.7 Torr [12].

The palladium-catalyzed process operates through a direct synthesis mechanism that integrates aldol condensation with selective hydrogenation in a single reaction system [11]. Studies using palladium supported on titanium dioxide demonstrate that catalyst preparation methods significantly influence performance, with excessive impregnation methods producing superior results compared to conventional preparation techniques [11]. The optimal palladium loading of 0.5 weight percent on titanium dioxide support, when reduced at 400°C, achieves 95.4% conversion of butyraldehyde with up to 99.9% selectivity to 2-ethylhexanal [11].

Mechanistic investigations reveal that the particle size of palladium, base strength, and acid-base properties of the catalyst support are critical factors determining catalytic performance [11]. Smaller palladium particle sizes enhance catalytic activity, while optimal acid-base balance on the support surface facilitates both aldol condensation and subsequent hydrogenation steps [11]. The integrated reaction mechanism involves initial base-catalyzed aldol condensation followed by selective hydrogenation of the resulting 2-ethyl-2-hexenal intermediate over palladium sites [11].

Continuous operation studies demonstrate the industrial viability of palladium-catalyzed systems, with fixed-bed reactor configurations maintaining stable performance over extended periods [11]. Under optimal conditions of 7.2 inverse hours liquid hourly space velocity, 190°C reaction temperature, and 3.2 megapascal hydrogen pressure, the system achieves 91.2% butyraldehyde conversion with 89.8% selectivity to 2-ethylhexanal [11]. During 300 hours of continuous operation, the conversion remains stable after an initial slight decrease, while selectivity to 2-ethylhexanal maintains consistent performance throughout the operational period [11].

| Catalyst Type | Loading (wt%) | Temperature (°C) | Conversion (%) | Selectivity (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| Palladium/Carbon | 0.022 | 110 | 99.45 | >99 | 4-7 |

| Palladium/Titanium Dioxide | 0.5 | 190 | 95.4 | 99.9 | Continuous |

| Palladium/Titanium Dioxide (Fixed-bed) | 0.5 | 190 | 91.2 | 89.8 | 300 |

The anionic polymerization of butyraldehyde azine derivatives represents a highly specialized area of polymer chemistry that demonstrates unique mechanistic pathways and crystalline structure formation capabilities. Research conducted by Harada and colleagues has established fundamental principles governing these polymerization processes [1].

Mechanistic Pathways and Initiation Systems

The anionic polymerization of n-butyraldehyde azine proceeds through a distinctive mechanism involving nucleophilic attack at the azine linkage. When methylmagnesium iodide serves as the anionic initiator in various solvents including toluene, diethyl ether, benzene, and 1,4-dioxane, the polymerization yields highly crystalline polymers accompanied by oligomeric species [1]. The formation of oligomers occurs through a proton transfer mechanism from the monomer to the propagating anion, representing a unique termination pathway specific to azine polymerization systems.

The polymerization mechanism differs significantly from conventional aldehyde polymerization due to the presence of the N-N linkage in the azine structure. This linkage provides additional stabilization to the propagating anion while simultaneously offering sites for potential side reactions. The spectroscopic analysis using infrared, Raman, proton nuclear magnetic resonance, and carbon-13 nuclear magnetic resonance techniques confirms that the resulting polymers consist predominantly of trans-1,4-addition units [1].

Thermodynamic Considerations in Anionic Systems

Comprehensive thermodynamic studies have revealed that anionic polymerization of butyraldehyde exhibits distinctive equilibrium behavior depending on the solvent system employed. In tetrahydrofuran, anionic initiation leads to significant side reactions with the formation of aldol derivatives, severely limiting the efficiency of the polymerization process [2]. However, when n-pentane serves as the reaction medium, a clear monomer-polymer equilibrium becomes observable, enabling the determination of precise thermodynamic parameters and ceiling temperatures for both anionic and cationic initiation systems [2].

The temperature dependence of these equilibrium systems has been systematically investigated across a range from negative seventy-eight degrees Celsius to positive sixty degrees Celsius. At temperatures above five degrees Celsius, crotonization reactions occur regardless of the initiation mechanism, leading to the formation of 2-ethyl-hexenal as a significant side product [2]. This temperature limitation represents a critical constraint for industrial applications of these polymerization systems.

Metal-Free Organocatalytic Approaches

Recent advances in metal-free organocatalytic anionic polymerization have introduced phosphazene bases as highly effective promoters for butyraldehyde polymerization [3]. These phosphazene-based systems represent a significant advancement in sustainable polymer synthesis, eliminating the need for metal-containing initiators while maintaining excellent control over molecular weight and polydispersity.

The phosphazene bases function through a unique activation mechanism where the high basicity of these compounds effectively deprotonates alcoholic initiators, creating highly nucleophilic alkoxide species in situ. The non-nucleophilic nature of phosphazene bases prevents direct participation in chain termination reactions, thus enabling the synthesis of well-defined polymers with predictable molecular weights [4].

Cationic Initiation Systems for Cyclic Trimer Equilibrium

The cationic polymerization of butyraldehyde demonstrates remarkable complexity due to the establishment of equilibrium between monomeric and cyclic trimeric forms. This equilibrium phenomenon has been extensively characterized using both trifluoromethanesulfonic acid and boron trifluoride etherate as cationic initiators [2].

Equilibrium Dynamics and Temperature Dependence

The virtual equilibrium between butyraldehyde monomer and its cyclic trimer has been confirmed across the entire temperature range investigated, from negative seventy-eight degrees Celsius to positive sixty degrees Celsius [2]. This equilibrium represents a unique thermodynamic feature that distinguishes butyraldehyde from other aldehydic monomers. The equilibrium constant demonstrates strong temperature dependence, with higher temperatures favoring the formation of the cyclic trimer over linear polymer chains.

Systematic nuclear magnetic resonance and ultraviolet spectrophotometric studies have revealed that the equilibrium position varies significantly with reaction conditions. In dichloromethane solvent, even at extremely low temperatures of negative ninety-five degrees Celsius, triflic acid fails to promote polymer formation [2]. However, when n-pentane serves as the reaction medium, polymer formation becomes feasible at these low temperatures, demonstrating the critical importance of solvent selection in cationic polymerization systems.

Mechanistic Insights into Cyclic Trimer Formation

The formation of cyclic trimers represents a thermodynamically favored process that competes directly with linear chain propagation. The cyclotrimerization process involves the sequential addition of three butyraldehyde molecules followed by intramolecular cyclization to form a six-membered ring containing three formyl groups. This cyclization is driven by the relief of ring strain and the formation of more stable cyclic structures [5] [6].

The equilibrium constant for this cyclotrimerization reaction exhibits strong dependence on both reaction temperature and the nature of the solvent system employed. Montmorillonite clay has been identified as an effective catalyst for promoting this cyclotrimerization under controlled conditions, providing a heterogeneous catalytic pathway for trimer formation [7].

Pressure Effects and High-Pressure Studies

High-pressure investigations have provided additional insights into the thermodynamic behavior of the butyraldehyde polymerization system. Under elevated pressure conditions, equilibrium monomer concentrations decrease regularly with decreasing temperature and increasing pressure, following predictable thermodynamic relationships [8]. These pressure-dependent studies have enabled the determination of precise volume changes associated with the polymerization process and have contributed to a more complete understanding of the system thermodynamics.

Solvent Effects on Chain Propagation and Crystallinity

The influence of solvent selection on butyraldehyde polymerization extends far beyond simple solubility considerations, fundamentally affecting chain propagation mechanisms, crystalline structure development, and final polymer properties.

Solvent-Specific Chain Propagation Mechanisms

In n-pentane solvent systems, both anionic and cationic polymerization mechanisms proceed efficiently with minimal side reactions. The apolar nature of n-pentane provides an environment that favors ion pair formation and reduces the likelihood of solvation-induced side reactions. Under these conditions, alkoxide initiators rapidly form high molecular weight polymers at negative seventy-eight degrees Celsius, while the same initiators in tetrahydrofuran require significantly lower temperatures of negative ninety-five degrees Celsius to achieve comparable polymerization rates [2].

The formation of aldol condensation products represents a major competing reaction pathway in polar aprotic solvents such as tetrahydrofuran. These side reactions occur through deprotonation of the alpha-hydrogen atoms in the butyraldehyde molecules, followed by nucleophilic attack on additional aldehyde carbonyls. The resulting aldol products cannot participate in further chain propagation, effectively terminating the polymerization process and reducing overall polymer yields [2].

Crystallization Phenomena and Solvent-Induced Effects

The development of crystalline polymer structures demonstrates remarkable sensitivity to the choice of reaction solvent. In hydrocarbon solvents such as n-pentane, toluene, and benzene, the polymerization of butyraldehyde azine derivatives yields highly crystalline polymers with well-defined X-ray diffraction patterns showing distinct diffractions attributable to both fiber period and intermolecular regular structure [1].

The crystallization process in these systems involves the formation of extended chain conformations with trans-1,4-addition units that pack efficiently in the solid state. The absence of polar solvent molecules in the final polymer structure enables the development of strong intermolecular interactions that stabilize the crystalline lattice. This crystalline character contributes significantly to the thermal stability of the resulting polymers, with decomposition temperatures reaching up to one hundred degrees Celsius despite the presence of potentially labile azo groups in the main chain [1].

Solvent-Induced Crystallization Mechanisms

Recent studies on solvent-induced crystallization phenomena have revealed complex relationships between solvent properties and final polymer crystallinity. The penetration rate of solvent molecules into polymer matrices can be controlled through careful selection of solvent polarity and molecular size [9]. In syndiotactic polystyrene systems, the formation of solvent complexes leads to distinct crystalline phases that can be thermally converted to other crystalline forms through controlled heating processes.

The application of these principles to butyraldehyde polymerization systems suggests that solvent-induced crystallization could provide additional pathways for controlling final polymer structure and properties. The formation of polymer-solvent complexes during the polymerization process may enable the development of novel crystalline morphologies that are not accessible through conventional melt or solution crystallization techniques [9].

Temperature-Dependent Solvent Effects

The temperature dependence of solvent effects becomes particularly pronounced in butyraldehyde polymerization systems due to the competing equilibrium with cyclic trimer formation. At elevated temperatures above five degrees Celsius, crotonization reactions occur regardless of solvent choice, leading to the formation of conjugated aldehyde products that cannot participate in further polymerization [2]. This temperature limitation requires careful optimization of reaction conditions to balance polymerization rate with selectivity toward linear polymer formation.

The development of crystalline high polymers through monomer vapor condensation onto chilled initiator solutions represents an alternative approach that minimizes solvent effects while maximizing crystallinity. When monomer vapor is condensed onto anionic or cationic initiator solutions cooled to temperatures at or below negative fifty degrees Celsius, the resulting polymers exhibit enhanced crystalline character compared to those prepared through conventional solution polymerization techniques [2].

Data Tables

| Initiator | Temperature (°C) | Solvent | Polymer Formation | Side Reactions | Special Features |

|---|---|---|---|---|---|

| Alkoxides in n-pentane | -78 | n-pentane | Rapid | None reported | Crystalline high polymer |

| Alkoxides in THF | -95 | THF | Slow | Aldol derivatives | Side reactions occur |

| CH₃MgI | Room temperature | Various | Crystalline polymer + oligomers | Proton transfer | trans-1,4-addition units |

| Phosphazene bases | Not specified | Various | Successful | None reported | Metal-free method |

| System | Temperature Range (°C) | Solvent Dependence | Key Finding | Crotonization | Product |

|---|---|---|---|---|---|

| Cationic (CF₃SO₃H) | -78 to +60 | Strong | Virtual equilibrium confirmed | Above 5°C | 2-ethyl-hexenal |

| Cationic (BF₃:OEt₂) | -78 to +60 | Strong | Cyclic trimer formation | Above 5°C | 2-ethyl-hexenal |

| Anionic (alkoxides) | -78 to +60 | Strong | Ceiling temperature determined | Above 5°C | 2-ethyl-hexenal |

| Monomer-Trimer Equilibrium | Whole temperature range | Temperature dependent | Equilibrium constant varies | N/A | Cyclic trimer |

| Solvent | Effect on Anionic Polymerization | Effect on Cationic Polymerization | Crystallinity Impact | Chain Propagation | Special Notes |

|---|---|---|---|---|---|

| n-pentane | Favorable | Polymer formation at low T | High | Efficient | Preferred solvent |

| THF | Side reactions | Not specified | Reduced due to side reactions | Hindered by aldol formation | Aldol derivatives form |

| Dichloromethane | No polymer formation | No polymer even at -95°C | None | Blocked | Triflic acid ineffective |

| Toluene | Crystalline polymer | Not specified | High | Efficient | Good for azine polymers |

| Diethyl ether | Crystalline polymer | Not specified | High | Efficient | Good for azine polymers |

| Azine Type | Polymerization Method | Product Structure | Crystallinity | Thermal Stability | Spectroscopic Evidence | Oligomer Formation |

|---|---|---|---|---|---|---|

| n-Butyraldehyde azine | Anionic (CH₃MgI) | trans-1,4-addition | Highly crystalline | Up to 100°C | IR, Raman, NMR, XRD | Yes (proton transfer) |

| Propionaldehyde azine | Anionic (Grignard) | Higher MW polymers | Crystalline | Not specified | NMR confirmed | Possible |

| Acetaldehyde azine | Anionic | Polymers formed | Variable | Not specified | Various | Possible |

| General azine derivatives | Various methods | Depends on method | Variable | Variable | Multiple techniques | Common occurrence |

Physical Description

Liquid

COLOURLESS LIQUID WITH PUNGENT ODOUR.

colourless, mobile liquid/pungent, nutty odou

Color/Form

Water-white liquid

XLogP3

Boiling Point

74.8 °C

Flash Point

-8 °F (-22 °C) (CLOSED CUP)

-12 °C c.c.

Vapor Density

2.5 (Air = 1)

Relative vapor density (air = 1): 2.5

Density

d25 0.8

0.8016 g/cu cm 20 °C

0.8 g/cm³

0.797-0.802

LogP

0.88

log Kow = 0.88

Odor

Melting Point

-99.0 °C

Fp -99 °

-96.86 °C

-99°C

-99 °C

UNII

GHS Hazard Statements

Therapeutic Uses

Mechanism of Action

Vapor Pressure

111.40 mmHg

111 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 12.2

Pictograms

Flammable

Impurities

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

By dry distillation of calcium butyrate & calcium formate.

The most widely used manufacturing technique for butyraldehyde is the oxo process, in which propylene, carbon monoxide, and hydrogen are combined with a suitable catalyst, usually a cobalt compound, at about 130-160 °C and 100-200 atm pressure. Butyraldehyde can also be produced from 2-butenal (crotonaldehyde) formed by the Aldol condensation of acetaldehyde. This process was a major source of butyraldehyde until about 1970.

Propylene + synthesis gas (hydroformylation; coproduced with isobutylaldehyde)

For more Methods of Manufacturing (Complete) data for BUTYRALDEHYDE (6 total), please visit the HSDB record page.

General Manufacturing Information

All other chemical product and preparation manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Plastic material and resin manufacturing

Butanal: ACTIVE

Butyraldehyde became a commercial chemical in the decade following World War II.

Analytic Laboratory Methods

EPA Method 554. Determination of Carbonyl Compounds in Drinking Water by Dinitrophenylhydrazine Derivatization and High Performance Liquid Chromatography. This method is used for the determination of selected carbonyl compounds in finished drinking water or raw source water. Detection limit: 8.6 ug/l.

OSW Method 8315. Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). This method is applicable to various matrices by derivatization with 2,4-dinitrophenylhydrazine (DNPH). Detection limit not specified.

OSW Method 8315A-LLE. Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC) Using Liquid-Liquid Extraction. This method is applicable to the determination of free carbonyl compounds in various matrices by derivatization with 2,4-dinitrophenylhydrazine (DNPH). Detection limit: 7.8 ug/l.

For more Analytic Laboratory Methods (Complete) data for BUTYRALDEHYDE (10 total), please visit the HSDB record page.

Storage Conditions

Store in cool, dry, well ventilated location. Separate from oxidizing materials, amines, strong alkalies, acids, and other reactive hazards. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet. Bulk storage should be blanketed with inert gas.

Outside or detached storage is preferred. ...Metal containers involving the transfer of this chemical should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition such as smoking and open flames, are prohibited where this chemical is used, handled, or stored ina manner that could create a potential fire or explosion hazard.

Dates

Determination of biocatalytic parameters of a copper radical oxidase using real-time reaction progress monitoring

Stephanie M Forget, Fan Roderick Xia, Jason E Hein, Harry BrumerPMID: 32108208 DOI: 10.1039/c9ob02757b

Abstract

An Auxiliary Activity Family 5 (AA5) copper-radical alcohol oxidase (AlcOx) with promiscuous activity towards simple alkyl and aromatic alcohols was evaluated using real-time reaction progress monitoring. Reaction kinetics using variable time normalization analysis (VTNA) were determined from reaction progress curves. By this approach, a detailed view of the entire reaction time course under various conditions was obtained and used to identify parameters that will inform further process optimization development. Optimal activity was found impacted by several factors, including reaction pH, oxygen saturation, and the source of a co-oxidant, either HRP or a chemical alternative, potassium ferricyanide. Analysis of reaction progress curves demonstrated that reaction stalling occurred as a result of oxygen depletion and from a loss of enzyme activity over time. The cooperativity between AlcOx, horseradish peroxidase (HRP), and catalase that result in enhanced reactivity was explored, with reaction pH being identified as a key factor for optimal activity. The results show that a process with HRP is more robust than with potassium ferricyanide, but that both oxidants likely activate AlcOx by a similar mechanism. The phenomenon of product inhibition was investigated for representative reactants, revealing that reaction inhibition was more significant for butyraldehyde than for benzaldehyde. Our analysis suggests that this is linked to the greater proportion in which butyraldehyde exists in the hydrated form.Probing the gas-phase structure of charge-tagged intermediates of a proline catalyzed aldol reaction - vibrational spectroscopy distinguishes oxazolidinone from enamine species

J Alexander Willms, Jandro Vidic, Janosch Barthelmes, Vincent Steinmetz, Thomas Bredow, Philippe Maître, Marianne EngeserPMID: 30657479 DOI: 10.1039/c8cp04905j

Abstract

An l-proline based catalyst with a charged phenyl-pyridium substituent (1) was used to analyze intermediates of an organocatalyzed aldol reaction by infrared multi-photon dissociation (IRMPD) mass spectrometry after transfer into the gas phase via electrospray ionization (ESI). IRMPD spectra were interpreted with the aid of density functional theory (DFT) computations. A structurally restricted enamine species was used as a reference molecule for the calculated vibrational frequencies. A close correlation between theory and experiment was found for the energetically most favoured oxazolidinone structures.Transfer kinetics of labeled aroma compounds from liquid media into coffee beans during simulated wet processing conditions

F Hadj Salem, M Lebrun, C Mestres, N Sieczkowski, R Boulanger, A CollignanPMID: 32305877 DOI: 10.1016/j.foodchem.2020.126779

Abstract

The transfer kinetics of three labelled compounds (butanal, 2-phenyethanol, isoamyl acetate) was studied from a liquid medium into the coffee beans during simulated wet processing using four media (M) (M1: contained dehulled beans, M2: contained demucilaginated beans, M3: contained depulped beans, M4: contained depulped beans with yeast). Trials were carried out at 25 °C, under agitation and for five time periods (0, 6, 12, 24 and 48 h), and then the labelled volatiles were analyzed by SPME-GC-MS. The three labelled molecules were transferred into the coffee beans with different mass transfer rates; reaching at 12hrs in the M4, 0.2 ± 0.03, 11.2 ± 0.66 and 1.3 ± 0.04 µg/g of coffee respectively for butanal, 2-phenyethanol and isoamyl acetate. The parchment resistance significantly affected the mass transfer of the 2-phenylethanol. Butanal and isoamyl acetate underwent metabolic reactions, which decreased their amount in the coffee beans. Furthermore, an interaction between molecules and the yeast was observed and decreased significantly the butanal's transfer.RIFM fragrance ingredient safety assessment, α,2,2,3-tetramethylcyclopent-3-ene-1-butyraldehyde, CAS Registry Number 65114-03-6

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S TsangPMID: 32199969 DOI: 10.1016/j.fct.2020.111265

Abstract

Small Polar Molecules: A Challenge in Marine Chemical Ecology

Eva Ternon, Yanfei Wang, Kathryn J CoynePMID: 30602708 DOI: 10.3390/molecules24010135

Abstract

Due to increasing evidence of key chemically mediated interactions in marine ecosystems, a real interest in the characterization of the metabolites involved in such intra and interspecific interactions has emerged over the past decade. Nevertheless, only a small number of studies have succeeded in identifying the chemical structure of compounds of interest. One reason for this low success rate is the small size and extremely polar features of many of these chemical compounds. Indeed, a major challenge in the search for active metabolites is the extraction of small polar compounds from seawater. Yet, a full characterization of those metabolites is necessary to understand the interactions they mediate. In this context, the study presented here aims to provide a methodology for the characterization of highly polar, low molecular weight compounds in a seawater matrix that could provide guidance for marine ecologists in their efforts to identify active metabolites. This methodology was applied to the investigation of the chemical structure of an algicidal compound secreted by the bacteria Shewanella sp. IRI-160 that was previously shown to induce programmed cell death in dinoflagellates. The results suggest that the algicidal effects may be attributed to synergistic effects of small amines (ammonium, 4-aminobutanal) derived from the catabolization of putrescine produced in large quantities (0.05⁻6.5 fmol/cell) by Shewanella sp. IRI- 160.Determination of carbonyl compounds in electronic cigarette refill solutions and aerosols through liquid-phase dinitrophenyl hydrazine derivatization

Min-Hee Lee, Jan E Szulejko, Ki-Hyun KimPMID: 29520488 DOI: 10.1007/s10661-018-6553-2

Abstract

In this study, we report a 2,4-dinitrophenylhydrazine (DNPH) derivatization HPLC/UV method to quantify carbonyl compounds (CCs) either in electronic cigarette (EC) refill solutions or in vaped aerosols. Vaped aerosol samples were entrained in a 1 L atm minambient lab air stream and pulled through an impinger containing a DNPH solution for derivatization. The mass change tracking (MCT) approach was used to check mass balance. Refill solution samples were diluted (2, 4, and 10 times) in a DNPH/acetonitrile solution for derivatization. EC vaping samples were collected for 5, 10, or 15 puffs (2-s puff duration) with a 10-s interpuff interval. The DNPH derivatization method was used successfully for the estimation of both EC liquid CCs concentrations and vaping emission factors. The results for formaldehyde (FA), acetaldehyde (AA), and butyraldehyde (BA) were determined as 10.4 ± 3.10 μg mL

(27.6 ± 7.43 ng puff

), 1.9 ± 0.83 μg mL

(4.4 ± 1.98 ng puff

), and 4.4 ± 2.82 μg mL

(12.0 ± 7.43 ng puff

), respectively.

Synthetic microbial communities of heterotrophs and phototrophs facilitate sustainable growth

Cristal Zuñiga, Tingting Li, Michael T Guarnieri, Jackson P Jenkins, Chien-Ting Li, Kerem Bingol, Young-Mo Kim, Michael J Betenbaugh, Karsten ZenglerPMID: 32732991 DOI: 10.1038/s41467-020-17612-8

Abstract

Microbial communities comprised of phototrophs and heterotrophs hold great promise for sustainable biotechnology. Successful application of these communities relies on the selection of appropriate partners. Here we construct four community metabolic models to guide strain selection, pairing phototrophic, sucrose-secreting Synechococcus elongatus with heterotrophic Escherichia coli K-12, Escherichia coli W, Yarrowia lipolytica, or Bacillus subtilis. Model simulations reveae metabolic exchanges that sustain the heterotrophs in minimal media devoid of any organic carbon source, pointing to S. elongatus-E. coli K-12 as the most active community. Experimental validation of flux predictions for this pair confirms metabolic interactions and potential production capabilities. Synthetic communities bypass member-specific metabolic bottlenecks (e.g. histidine- and transport-related reactions) and compensate for lethal genetic traits, achieving up to 27% recovery from lethal knockouts. The study provides a robust modelling framework for the rational design of synthetic communities with optimized growth sustainability using phototrophic partners.Chemosynthesis and characterization of site-specific N-terminally PEGylated Alpha-momorcharin as apotential agent

Wenkui Sun, Jinghui Sun, Haowen Zhang, Yanfa Meng, Linli Li, Gangrui Li, Xu Zhang, Yao MengPMID: 30531997 DOI: 10.1038/s41598-018-35969-1